trans-Stilbene-D12

Beschreibung

BenchChem offers high-quality trans-Stilbene-D12 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Stilbene-D12 including the price, delivery time, and more detailed information at info@benchchem.com.

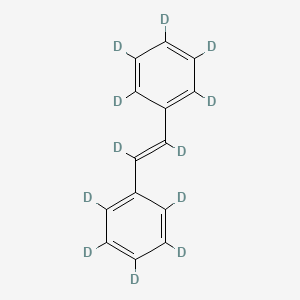

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4,5-pentadeuterio-6-[(E)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h1-12H/b12-11+/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJANXHGTPQOBST-KVFDGITRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])/C(=C(\[2H])/C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])/[2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Deuterated trans-Stilbene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of deuterated trans-stilbene, a crucial isotopically labeled compound with applications in mechanistic studies, as an internal standard in mass spectrometry, and in the development of pharmaceuticals to modify metabolic pathways. This document details various synthetic routes, including styrene metathesis, the Wittig reaction, the Heck reaction, and the McMurry reaction, along with purification methodologies such as recrystallization and column chromatography. Quantitative data is summarized for easy comparison, and detailed experimental protocols are provided.

Synthesis of Deuterated trans-Stilbene

The introduction of deuterium into the trans-stilbene molecule can be achieved through various synthetic strategies, primarily by utilizing deuterated starting materials. The choice of method often depends on the desired deuteration pattern, available precursors, and required scale.

Synthetic Methodologies Overview

| Reaction | Starting Materials | Typical Yield | Deuterium Incorporation | Key Advantages | Key Disadvantages |

| Styrene Metathesis | Styrene-d8 | High | ≥98% | High atom economy, direct formation of the double bond. | Requires a specific catalyst (e.g., Grubbs' catalyst). |

| Wittig Reaction | Benzaldehyde-d6, Benzyl-d7-triphenylphosphonium chloride | 48-99% (non-deuterated) | High (dependent on precursors) | Versatile, tolerates a wide range of functional groups. | Can produce a mixture of E/Z isomers, stoichiometric phosphine oxide byproduct. |

| Heck Reaction | Bromobenzene-d5, Styrene-d8 | 40-100% (non-deuterated) | High (dependent on precursors) | Good stereoselectivity for the trans-isomer. | Requires a palladium catalyst and a base. |

| McMurry Reaction | Benzaldehyde-d6 | Good (variable) | High (dependent on precursor) | Effective for symmetrical stilbenes. | Requires a low-valent titanium reagent, can have variable yields. |

Experimental Protocols

1. Styrene Metathesis for Stilbene-d12

This method utilizes a Grubbs' catalyst for the metathesis of deuterated styrene to form fully deuterated trans-stilbene (stilbene-d12).[1]

Materials:

-

Styrene-d8 (≥98 atom % D)

-

Grubbs' Catalyst™ 2nd Generation

-

Anhydrous toluene

Procedure:

-

In a round-bottom flask, combine styrene-d8 and anhydrous toluene in a 2:1 volume ratio.

-

Add Grubbs' Catalyst™ 2nd Generation to the solution.

-

Reflux the mixture for 16 hours.

-

Cool the solution to -20°C to precipitate the solid product.

-

Collect the solid by vacuum filtration and wash with cold toluene.

-

The resulting powder is then purified by recrystallization from toluene.[1]

2. Wittig Reaction

The Wittig reaction is a widely used method for alkene synthesis. For deuterated trans-stilbene, deuterated benzaldehyde and a deuterated benzyltriphenylphosphonium salt are required. The reaction typically proceeds to give a mixture of (E)- and (Z)-isomers.[2]

Materials:

-

Benzyltriphenylphosphonium chloride-d7

-

Benzaldehyde-d5

-

50% Sodium hydroxide solution

-

Dichloromethane

Procedure:

-

In a round-bottom flask, combine benzyltriphenylphosphonium chloride-d7 (1.0 eq) and benzaldehyde-d5 (1.0 eq) in dichloromethane.

-

With vigorous stirring, add 50% sodium hydroxide solution dropwise.

-

Continue to stir the two-phase mixture vigorously for 30 minutes.

-

After the reaction is complete, dilute the mixture with water and dichloromethane.

-

Separate the organic layer, wash with water, and then with a saturated aqueous sodium bisulfite solution.

-

Wash the organic layer with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can then be purified to isolate the trans-isomer.

3. Heck Reaction

The Heck reaction provides a stereoselective route to trans-stilbenes by coupling an aryl halide with an alkene in the presence of a palladium catalyst and a base.[3][4]

Materials:

-

Bromobenzene-d5

-

Styrene-d8

-

Palladium(II) acetate (Pd(OAc)2)

-

Potassium carbonate (K2CO3)

-

Water/Ethanol (3:1)

Procedure:

-

In a microwave-safe vessel, combine bromobenzene-d5 (1.0 eq), styrene-d8 (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.05-0.25 mol%).

-

Add a 3:1 mixture of water and ethanol.

-

Seal the vessel and heat in a microwave reactor at 130-150°C for 10-30 minutes.[4]

-

After cooling, extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

4. McMurry Reaction

The McMurry reaction is a reductive coupling of two aldehyde or ketone molecules to form an alkene, using a low-valent titanium reagent. This method is particularly useful for the synthesis of symmetrical stilbenes.

Materials:

-

Benzaldehyde-d6

-

Titanium(IV) chloride (TiCl4)

-

Zinc powder

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend zinc powder in anhydrous THF.

-

Cool the suspension to 0°C and slowly add titanium(IV) chloride.

-

Allow the mixture to warm to room temperature and then reflux for 1-2 hours to generate the low-valent titanium reagent.

-

Cool the black slurry to 0°C and add a solution of benzaldehyde-d6 in anhydrous THF dropwise.

-

After the addition, reflux the reaction mixture for 2-4 hours.[2]

-

Cool the reaction to room temperature and quench by slow addition of water.

-

Filter the mixture and extract the filtrate with an organic solvent.

-

Wash the organic extracts, dry, and concentrate to yield the crude product, which can then be purified.

Purification of Deuterated trans-Stilbene

Purification is a critical step to isolate the desired trans-isomer from the cis-isomer and other reaction byproducts. The choice of purification method depends on the scale of the synthesis and the purity requirements.

Purification Methodologies Overview

| Method | Stationary Phase/Solvent | Separation Principle | Typical Purity |

| Recrystallization | Toluene, Ethanol, Hexane | Differential solubility of the compound and impurities at different temperatures. | >99% |

| Column Chromatography | Silica gel or Alumina, Hexane/Ethyl Acetate gradient | Differential adsorption of components to the stationary phase. | >98% |

| Preparative HPLC | C18 column, Acetonitrile/Water gradient | Differential partitioning between a stationary phase and a mobile phase. | >99.5% |

Experimental Protocols for Purification

1. Recrystallization

Recrystallization is a highly effective method for purifying solid compounds. For deuterated trans-stilbene, several solvents can be employed.

Procedure (using Toluene): [1]

-

Dissolve the crude deuterated trans-stilbene in a minimum amount of hot toluene.

-

Allow the solution to cool slowly to room temperature.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold toluene.

-

Dry the purified crystals under vacuum.

2. Flash Column Chromatography

Flash column chromatography is a rapid method for purifying compounds on a larger scale.

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a column. Allow the silica to settle, ensuring an even and compact bed. Add a thin layer of sand on top.

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Apply the sample evenly to the top of the silica gel bed.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

-

Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Isolation: Combine the fractions containing the pure trans-stilbene and evaporate the solvent.

3. Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is used for high-purity isolation of compounds.

Procedure:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient of acetonitrile in water is a typical mobile phase. For example, starting with a lower concentration of acetonitrile and gradually increasing it.[5]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Injection and Fraction Collection: Inject the sample onto the column and collect the fractions corresponding to the trans-stilbene peak, which is identified by its retention time and UV absorbance.

-

Solvent Removal: Evaporate the solvent from the collected fractions to obtain the purified product.

Visualizing the Workflow and Synthetic Choices

The following diagrams illustrate the general workflow for the synthesis and purification of deuterated trans-stilbene and the logical relationships between the different synthetic routes.

Caption: General workflow for synthesis and purification.

Caption: Decision tree for choosing a synthetic method.

References

Technical Guide: Physical Characteristics of trans-Stilbene-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of trans-Stilbene-D12 ((E)-1,2-Diphenylethene-d12), a deuterated isotopologue of trans-stilbene. This document consolidates key data, details relevant experimental protocols, and illustrates workflows pertinent to its synthesis and application.

Core Physical and Chemical Properties

trans-Stilbene-D12 is the deuterium-labeled form of trans-stilbene, where all twelve hydrogen atoms have been replaced with deuterium.[1] This isotopic substitution makes it a valuable tool in various scientific applications, including as a tracer, an internal standard for quantitative analysis by NMR or mass spectrometry, and as a scintillator for fast neutron detection.[1][2] While the chemical reactivity is nearly identical to its non-deuterated counterpart, its physical properties, particularly those influenced by mass, are subtly different.

Quantitative Data Summary

The fundamental physical properties of trans-Stilbene-D12 are summarized below. For context, values for non-deuterated trans-stilbene are included where available.

| Property | trans-Stilbene-D12 | trans-Stilbene (Non-deuterated) |

| Molecular Formula | C₁₄D₁₂ | C₁₄H₁₂ |

| Molecular Weight | 192.32 g/mol [1][3][4] | 180.25 g/mol [5] |

| CAS Number | 16341-52-9[6] | 103-30-0[6][7] |

| Melting Point | 123.8 – 125.9 °C[2] | 123 – 125 °C[8] |

| Boiling Point | Data not available | 305 – 307 °C[8] |

| Appearance | Off-white crystals[7] | White crystalline solid[9] |

| Solubility | Data not available | Insoluble in water; Soluble in benzene, ether, and hexane.[8][10] |

Spectroscopic Profile

Isotopic substitution significantly alters the spectroscopic signature of the molecule in techniques sensitive to nuclear mass, such as vibrational (IR) and nuclear magnetic resonance (NMR) spectroscopy. Electronic transitions (UV-Vis) are minimally affected.

| Spectroscopy | Characteristics of trans-Stilbene-D12 |

| ²H NMR | The ²H NMR spectrum confirms the presence of deuterium atoms at all twelve positions, validating the isotopic enrichment.[2] |

| ¹³C NMR | A ¹³C NMR spectrum is available and can be used for structural confirmation.[4] |

| Infrared (IR) | The IR spectrum shows significant shifts in vibrational frequencies compared to the non-deuterated analog due to the heavier deuterium atoms. This data is used for improved assignment of the phenyl ring and ethylenic C-D bending vibrations.[11] |

| UV-Vis Absorption | The electronic absorption profile is expected to be nearly identical to trans-stilbene, which exhibits a strong absorption maximum around 294-295 nm. |

| Fluorescence | Expected to show blue fluorescence similar to trans-stilbene.[7] The non-deuterated form has a fluorescence quantum yield of 0.044 in hexane when excited at 290 nm. |

Experimental Protocols

The following sections detail the methodologies for the synthesis and characterization of trans-Stilbene-D12.

Synthesis Protocol: Styrene Metathesis

A documented method for synthesizing high-purity trans-Stilbene-D12 is through the metathesis of deuterated styrene using a Grubbs' catalyst.[2]

Objective: To synthesize trans-Stilbene-D12 powder from styrene-d8.

Materials:

-

Styrene-d8

-

Toluene

-

Grubbs' catalyst

-

Round bottom flask

-

Standard glassware for organic synthesis and workup

Procedure:

-

In a round bottom flask, combine styrene-d8 and toluene in a 2:1 volume ratio.[2]

-

Add the Grubbs' catalyst to the solution to initiate the metathesis reaction.

-

Allow the reaction to proceed under appropriate conditions (e.g., inert atmosphere, specific temperature) until completion. The strong covalent C-D bonds are not severed during this synthesis, preventing H-D exchange.[2]

-

Upon completion, quench the reaction and perform a standard organic workup to isolate the crude product.

-

Purify the crude product, typically via recrystallization or column chromatography, to yield high-purity trans-Stilbene-D12 powder.

Caption: Workflow for the synthesis of trans-Stilbene-D12.

Characterization Protocols

Objective: To confirm the identity, purity, and physical properties of the synthesized trans-Stilbene-D12.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To confirm the complete deuteration of the molecule.

-

Method: Dissolve a small sample of the final product in a suitable solvent (e.g., CDCl₃). Acquire a ²H NMR spectrum.

-

Expected Result: The spectrum should show peaks corresponding to all deuterium positions, confirming a high level of isotopic enrichment.[2] A ¹H NMR spectrum can also be run to confirm the absence of proton signals.

-

-

Melting Point Analysis:

-

Purpose: To determine the melting point range as an indicator of purity.

-

Method: Place a small amount of the crystalline powder in a capillary tube and analyze using a calibrated melting point apparatus. Record the temperature range from the first sign of melting to the complete liquefaction of the material.

-

Expected Result: A sharp melting point range of 123.8 °C – 125.9 °C indicates high purity.[2]

-

-

X-Ray Diffraction (XRD):

-

Purpose: To confirm the crystal structure.

-

Method: Analyze the powdered sample using an X-ray diffractometer.

-

Expected Result: The resulting diffraction pattern should be consistent with the known crystal structure of stilbene, confirming that deuteration does not significantly alter the crystallographic properties.[2]

-

Application in Fast Neutron Spectroscopy

A primary application of trans-Stilbene-D12 is in solid-state fast neutron detection.[2] Unlike hydrogen-based scintillators, which produce a broad energy distribution from neutron scattering, deuterated materials exhibit a non-isotropic scattering cross-section. This results in a peak-like structure in the light output corresponding to the maximum energy deposited, allowing for direct neutron energy spectroscopy without requiring time-of-flight measurements.[12][13]

Experimental Workflow:

-

A high-energy neutron from a source (e.g., a DT generator) impinges on the trans-Stilbene-D12 single crystal.[2]

-

The neutron scatters off a deuterium nucleus, depositing energy and causing the deuteron to recoil.

-

The recoiling deuteron excites the stilbene molecules, which then relax by emitting scintillation photons (light).

-

The emitted light is detected by a photomultiplier tube (PMT) or other light-readout device.

-

The PMT converts the light signal into an electronic pulse.

-

The electronic pulse is analyzed to determine the energy of the incident neutron. This material's ability to perform Pulse Shape Discrimination (PSD) allows for the differentiation between neutron- and gamma-ray-induced events.[12][13]

Caption: Workflow for trans-Stilbene-D12 in neutron spectroscopy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. osti.gov [osti.gov]

- 3. TRANS-STILBENE-D12 CAS#: 16341-52-9 • ChemWhat | Basis Data Bahan Kimia & Biologi [chemwhat.id]

- 4. trans-Stilbene-D12 | C14H12 | CID 71739185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. trans-Stilbene for synthesis | 103-30-0 [sigmaaldrich.com]

- 6. ð¡ðððð -Stilbene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3322-0.5 [isotope.com]

- 7. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. TRANS-STILBENE | 103-30-0 [chemicalbook.com]

- 9. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 10. chembk.com [chembk.com]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 13. researchgate.net [researchgate.net]

trans-Stilbene-D12 molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and applications of trans-Stilbene-D12, a deuterated analogue of trans-stilbene. This compound is of significant interest for its use as an internal standard in quantitative analysis and as a scintillator for fast neutron detection.

Core Molecular Data

trans-Stilbene-D12 is a stable, isotopically labeled form of trans-stilbene where all twelve hydrogen atoms have been replaced by deuterium. This substitution results in a significant increase in molecular weight, which is crucial for its application as an internal standard in mass spectrometry-based quantification.

Quantitative Data Summary

| Property | Value |

| Chemical Formula | C₁₄D₁₂ |

| Molecular Weight | 192.32 g/mol [1][2][3] |

| CAS Number | 16341-52-9[1] |

| Isotopic Purity | ≥98 atom % D |

| Chemical Purity | ≥98%[4] |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-[(E)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene |

Experimental Protocols

Synthesis of trans-Stilbene-D12

The synthesis of trans-Stilbene-D12 can be achieved via a Wittig reaction, a widely used method for forming carbon-carbon double bonds.[5] A general procedure is outlined below:

-

Preparation of the Phosphonium Salt: A deuterated benzyl halide (e.g., benzyl-d7 bromide) is reacted with triphenylphosphine in an appropriate solvent (e.g., toluene) to form the corresponding deuterated benzyltriphenylphosphonium halide.

-

Ylide Formation: The phosphonium salt is then deprotonated using a strong base, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to form the phosphorus ylide.

-

Wittig Reaction: The deuterated ylide is reacted with a deuterated benzaldehyde (e.g., benzaldehyde-d6). The reaction mixture is typically stirred at room temperature and then refluxed to ensure completion.

-

Purification: The resulting trans-Stilbene-D12 is isolated and purified from the reaction mixture, often alongside the cis-isomer and triphenylphosphine oxide byproduct. Purification is commonly achieved through techniques such as flash column chromatography or recrystallization.

A specific synthesis of deuterated stilbene has been reported using a styrene metathesis reaction with a Grubbs' catalyst, starting from commercially available deuterated styrene.[1]

Application in Fast Neutron Detection

trans-Stilbene-D12 single crystals are utilized as scintillators for fast neutron detection and spectroscopy.[1][4][6] The replacement of hydrogen with deuterium alters the scintillator's response to neutron interactions, enabling the determination of neutron energy without the need for time-of-flight measurements.[2][3][4][6]

A typical experimental setup involves:

-

Crystal Preparation: A high-quality single crystal of trans-Stilbene-D12 is grown from a solution.[1]

-

Detector Assembly: The crystal is coupled to a light-sensing device, such as a photomultiplier tube (PMT).

-

Irradiation: The detector is exposed to a source of fast neutrons.

-

Signal Acquisition: The interaction of neutrons with the deuterated crystal produces scintillations (flashes of light), which are detected by the PMT and converted into electrical pulses.

-

Pulse Shape Discrimination (PSD): The shape of the electrical pulses is analyzed to distinguish between neutron-induced events and gamma-ray interactions.[3]

-

Energy Spectrum Unfolding: The light output spectrum from the neutron events is then "unfolded" to determine the energy spectrum of the incident neutrons.[2][3]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for using trans-Stilbene-D12 as an internal standard in a quantitative mass spectrometry experiment.

Caption: Workflow for quantitative analysis using trans-Stilbene-D12 as an internal standard.

References

A Technical Guide to the Isotopic Purity of trans-Stilbene-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of trans-Stilbene-D12 (C₁₄D₁₂), a deuterated analog of trans-stilbene. The high isotopic enrichment of this compound is critical for its applications, which range from being an internal standard in quantitative mass spectrometry to its use in advanced materials science, such as in the manufacturing of organic scintillators for neutron detection.[1][2][3] This document outlines the synthesis, purification, and definitive analytical methodologies used to ascertain its isotopic and chemical purity.

Synthesis and Purification

The quality and isotopic enrichment of the final trans-Stilbene-D12 product are fundamentally dependent on the synthetic route and subsequent purification processes.

Synthesis Pathway

A common and effective method for synthesizing trans-Stilbene-D12 is through a metathesis reaction utilizing deuterated starting materials. The process typically begins with commercially available deuterated styrene (styrene-d8). The reaction, often facilitated by a Grubbs' catalyst, couples two molecules of styrene-d8 to form trans-Stilbene-D12. This approach is favored because it generally preserves the high isotopic enrichment of the precursor.

The diagram below illustrates the general workflow from the starting material to the purified product.

References

Commercial Availability and Technical Profile of trans-Stilbene-D12

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of trans-Stilbene-D12, a deuterated analogue of trans-stilbene. The information compiled herein is intended for researchers, scientists, and professionals in drug development who require a stable, isotopically labeled internal standard for quantitative analyses or a material for specialized applications such as neutron spectroscopy. This document details commercial suppliers, key technical data, and relevant experimental protocols.

Commercial Suppliers

trans-Stilbene-D12 is available from several specialized chemical suppliers. The primary vendors identified are listed below. Researchers are advised to contact the suppliers directly for current pricing, availability, and detailed specifications.

| Supplier | Product Name | Catalog Number | Purity | Notes |

| MedchemExpress | trans-Stilbene-d12 | HY-128793S1 | Not specified | Labeled as the deuterium labeled trans-Stilbene.[1] |

| Cambridge Isotope Laboratories, Inc. (CIL) | trans-Stilbene (D₁₂, 98%) | DLM-3322-0.5 | 98% | Offered as a neat individual compound.[2] |

| PubChem Listed Vendors | trans-Stilbene-D12 | Varies | Varies | PubChem lists multiple suppliers for this compound under CAS number 16341-52-9.[3] |

Technical Data Summary

The physical and chemical properties of trans-Stilbene-D12 are summarized in the table below. This data is crucial for its application in analytical chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₁₄D₁₂ | [2] |

| Molecular Weight | 192.3 g/mol | [2] |

| CAS Number | 16341-52-9 | [1][2][3] |

| Appearance | Solid | [2] |

| Melting Point | 123.8°C – 125.9°C | [4] |

| Chemical Purity | ≥98% | [2] |

| Isotopic Purity | Not specified by all suppliers | - |

Applications

trans-Stilbene-D12 serves several specialized functions in research and development:

-

Internal Standard: Its primary use is as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The incorporation of stable heavy isotopes allows it to be used as a tracer for quantification in drug development processes.[1]

-

Neutron Detection: Deuterated trans-stilbene crystals are utilized for fast neutron spectroscopy.[4][5] These crystals exhibit excellent pulse shape discrimination (PSD) properties, which allows for the differentiation between neutrons and gamma rays.[5]

-

Material Science: The parent compound, trans-stilbene, is used in the manufacturing of dye lasers, optical brighteners, and as a scintillator and phosphor.[1][6] The deuterated version is valuable in studies where isotopic substitution can probe or alter photophysical properties.

Experimental Protocols

Detailed experimental protocols for the use of trans-Stilbene-D12 are specific to the application. Below are summaries of key methodologies found in the literature.

1. Synthesis of trans-Stilbene-D12 Powder

A reported method for the synthesis of deuterated stilbene involves the metathesis of deuterated styrene.[4]

-

Reaction: Styrene-d8 undergoes a metathesis reaction catalyzed by a Grubbs' catalyst.

-

Procedure:

-

Styrene-d8 and toluene are combined in a 2:1 volume ratio in a round-bottom flask.

-

The Grubbs' catalyst is introduced to initiate the reaction.

-

-

Characterization: The resulting trans-Stilbene-D12 powder can be characterized by:

-

NMR Spectroscopy: To confirm the positions of deuterium atoms. The 2H spectrum should show peaks corresponding to all hydrogen positions in the stilbene molecule being deuterated.[4]

-

X-ray Diffraction (XRD) and Photoluminescence: To confirm that the molecular and crystallographic properties are similar to non-deuterated trans-stilbene.[4]

-

2. Crystal Growth for Neutron Detectors

High-quality single crystals of trans-Stilbene-D12 for scintillation applications can be grown from solution.[4]

-

Method: Solution growth technique.

-

Solvent: An aromatic solvent such as anisole is used.

-

Procedure: A saturated solution of the synthesized trans-Stilbene-D12 powder in the chosen solvent is prepared at an elevated temperature. The solution is then slowly cooled to allow for the formation of a large, high-optical-quality single crystal.

3. Application as an Internal Standard in LC-MS

The workflow for using trans-Stilbene-D12 as an internal standard in a quantitative LC-MS experiment is outlined below. This is a general procedure and would require optimization for a specific analyte and matrix.

-

Objective: To accurately quantify a non-deuterated analyte in a complex sample matrix.

-

Procedure:

-

Preparation of Standard Solutions: A stock solution of trans-Stilbene-D12 is prepared in a suitable solvent. This is used to create a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte.

-

Sample Preparation: The sample to be analyzed is spiked with the same fixed concentration of the trans-Stilbene-D12 internal standard.

-

LC-MS Analysis: The calibration standards and the spiked sample are injected into the LC-MS system. The mass spectrometer is set to monitor the mass-to-charge ratios (m/z) of both the analyte and the deuterated internal standard.

-

Data Analysis: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration for the calibration standards. The concentration of the analyte in the sample is then determined from this curve using its measured peak area ratio.

-

Visualizations

The following diagrams illustrate the synthesis and a typical experimental workflow for trans-Stilbene-D12.

Caption: Synthesis of trans-Stilbene-D12.

Caption: LC-MS Quantitative Analysis Workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ð¡ðððð -Stilbene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3322-0.5 [isotope.com]

- 3. trans-Stilbene-D12 | C14H12 | CID 71739185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. osti.gov [osti.gov]

- 5. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 6. calpaclab.com [calpaclab.com]

A Technical Guide to trans-Stilbene-D12: Identification, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Stilbene-D12 is the deuterated analogue of trans-stilbene, in which all twelve hydrogen atoms have been replaced with deuterium isotopes. This isotopic substitution makes it a valuable tool in various scientific fields, from materials science to pharmaceutical development. Its primary applications lie in its use as an internal standard for quantitative analysis, as a tracer in metabolic studies, and, notably, as a high-performance scintillator for fast neutron detection and spectroscopy.[1][2] The presence of deuterium instead of hydrogen alters the neutron scattering properties, enabling improved energy resolution and pulse shape discrimination (PSD) compared to its hydrogenated counterpart.[3][4] This guide provides an in-depth overview of the identification, properties, and key experimental protocols related to trans-Stilbene-D12.

Identification and Chemical Properties

The unambiguous identification of trans-Stilbene-D12 is crucial for its application. The primary identifier is its CAS (Chemical Abstracts Service) number. Other key identifiers and physical properties are summarized below.

Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 16341-52-9 | [1][5] |

| Molecular Formula | C₁₄D₁₂ | [1][6] |

| Molecular Weight | 192.32 g/mol | [1][5] |

| IUPAC Name | 1,2,3,4,5-pentadeuterio-6-[(E)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene | [5] |

| Synonyms | (E)-Stilbene-d12, (E)-1,2-Bis(phenyl-d5)ethene-1,2-d2 | [1] |

| Unlabeled CAS No. | 103-30-0 | [1][6] |

Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | Solid | [3] |

| Melting Point | 123.8°C – 125.9°C | [3] |

| Chemical Purity | ≥98% (typical) | [6] |

| Storage | Room temperature | [1] |

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of trans-Stilbene-D12. Key techniques include Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR): ²H (Deuterium) NMR is used to confirm the positions of deuterium atoms. The presence of four distinct peaks in the ²H spectrum indicates that deuterium atoms are present in all possible hydrogen positions in the molecule.[3] ¹³C NMR can also be employed for structural confirmation.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of trans-Stilbene-D12 shows characteristic shifts in vibrational frequencies compared to the non-deuterated form. For instance, the ethylenic C-D bending vibration is observed around 1068 cm⁻¹, a shift from the C-H bending vibration at 1300 cm⁻¹ in regular stilbene.[7]

-

Mass Spectrometry (MS): Mass spectral analysis is used to confirm the molecular weight and the level of deuteration. The molecular ion peak for trans-Stilbene-D12 will appear at an m/z corresponding to its deuterated mass (192.32 Da).[5]

Experimental Protocols

Detailed methodologies are critical for the synthesis and application of trans-Stilbene-D12.

Synthesis of trans-Stilbene-D12 via Styrene Metathesis

This protocol is based on the synthesis using a Grubbs' catalyst for styrene metathesis.[3]

Objective: To synthesize high-purity trans-Stilbene-D12 from styrene-d8.

Materials:

-

Styrene-d8

-

Toluene (anhydrous)

-

Grubbs' catalyst

-

Round bottom flask

-

Standard Schlenk line or glovebox for inert atmosphere

Procedure:

-

In an inert atmosphere (e.g., argon-filled glovebox), add styrene-d8 and anhydrous toluene to a round bottom flask in a 2:1 volume ratio.[3]

-

Add the Grubbs' catalyst to the solution. The specific generation of the catalyst and its molar ratio relative to the substrate should be determined based on standard metathesis protocols.

-

Seal the flask and stir the reaction mixture at the appropriate temperature (e.g., reflux) for a specified time to allow the metathesis reaction to proceed.

-

Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction and remove the catalyst residues through filtration or column chromatography.

-

Purify the crude product by recrystallization or flash column chromatography to obtain high-purity trans-Stilbene-D12.

-

Confirm the identity and purity of the final product using NMR, MS, and melting point analysis.[3]

Caption: Workflow for the synthesis of trans-Stilbene-D12.

Application in Fast Neutron Detection

This protocol outlines the general workflow for using a trans-Stilbene-D12 crystal as a scintillator for neutron spectroscopy.[2][8]

Objective: To detect fast neutrons and discriminate them from gamma rays using a trans-Stilbene-D12 crystal.

Materials & Equipment:

-

trans-Stilbene-D12 single crystal

-

Photomultiplier Tube (PMT)

-

Digital data acquisition system

-

Neutron source (e.g., ²⁵²Cf, DT generator)

-

Gamma source (e.g., ¹³⁷Cs) for calibration

Procedure:

-

Detector Assembly: Optically couple the trans-Stilbene-D12 crystal to a PMT. Ensure the assembly is light-tight.

-

Calibration: Calibrate the system's light output using a gamma source of known energy (e.g., ¹³⁷Cs).[3]

-

Data Acquisition: Expose the detector to a mixed-field radiation source (neutrons and gammas), such as ²⁵²Cf.[3] The incident radiation will cause scintillation events in the crystal, which are converted into electrical pulses by the PMT.

-

Digitization: Digitize the output pulses from the PMT using a fast analog-to-digital converter.

-

Pulse Shape Discrimination (PSD): Apply a PSD algorithm (e.g., charge integration method) to the digitized waveforms.[3] This technique differentiates neutron events from gamma events based on the different decay times of the light pulses they produce.

-

Energy Spectrum Generation: For the neutron-identified pulses, generate a light output spectrum.

-

Spectral Unfolding: Use a measured response matrix and an unfolding algorithm (e.g., iterative Bayesian methods) to deconvolve the incident neutron energy spectrum from the measured light output spectrum.[9]

Caption: Experimental workflow for neutron spectroscopy.

Applications in Research and Development

Fast Neutron Spectroscopy

The primary application of crystalline trans-Stilbene-D12 is in fast neutron detection. Neutron scattering on deuterium is non-isotropic, which results in a peak-like structure in the light output response to monoenergetic neutrons.[2] This property allows for direct neutron spectroscopy without requiring time-of-flight measurements, which is a significant advantage in various settings.[2][10] Studies have shown that trans-Stilbene-D12 offers noticeably better PSD properties and outperforms hydrogen-based stilbene in unfolding neutron energy spectra.[3][8] This makes it highly suitable for applications in nuclear physics, radiation protection, and nuclear non-proliferation.[4][8]

Use in Drug Development and Pharmacokinetics

In the pharmaceutical industry, deuterated compounds are widely used as tracers or internal standards.[1]

-

Internal Standard: trans-Stilbene-D12 can serve as an ideal internal standard for the quantitative analysis of its non-deuterated counterpart or similar compounds using methods like GC-MS or LC-MS. Its chemical properties are nearly identical to the analyte, but its mass is distinct, allowing for precise quantification.[1]

-

Tracer Studies: The incorporation of stable heavy isotopes like deuterium into drug molecules is a common strategy for tracking the metabolic fate of a compound (pharmacokinetics). While trans-stilbene itself is not a common drug, the principles of using its deuterated form apply broadly to drug development processes.[1]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. trans-Stilbene-D12 | C14H12 | CID 71739185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ð¡ðððð -Stilbene (Dââ, 98%) - Cambridge Isotope Laboratories, DLM-3322-0.5 [isotope.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Characterization of stilbene-d12 for neutron spectroscopy without time of flight (Journal Article) | OSTI.GOV [osti.gov]

- 9. Characterization of deuterated stilbene: an organic scintillator for neutron spectroscopy | IDEALS [ideals.illinois.edu]

- 10. [2106.09535] Characterization of stilbene-d12 for neutron spectroscopy without time of flight [arxiv.org]

Spectroscopic Profile of trans-Stilbene-D12: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for trans-Stilbene-D12, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this deuterated compound.

Introduction

trans-Stilbene-D12, the perdeuterated isotopologue of trans-stilbene, is a crucial compound in various research applications, including as an internal standard for quantitative analysis by NMR or mass spectrometry and as a tracer in metabolic studies.[1] Its distinct spectroscopic signature, arising from the replacement of hydrogen with deuterium, allows for precise tracking and quantification. This guide presents a detailed compilation of its spectroscopic characteristics.

Spectroscopic Data

The following sections provide available quantitative data for the NMR, IR, and MS analysis of trans-Stilbene-D12.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data for trans-Stilbene (Reference)

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.52 | d | 4H, ortho-aromatic |

| ~7.37 | t | 4H, meta-aromatic |

| ~7.27 | t | 2H, para-aromatic |

| ~7.12 | s | 2H, vinylic |

Note: Data obtained from typical spectra of non-deuterated trans-stilbene and may vary slightly based on solvent and experimental conditions.[4][5][6]

¹³C NMR Data for trans-Stilbene (Reference)

| Chemical Shift (ppm) | Assignment |

| ~137.3 | C (ipso-aromatic) |

| ~128.8 | CH (meta-aromatic) |

| ~127.7 | CH (para-aromatic) |

| ~129.1 | CH (vinylic) |

| ~126.6 | CH (ortho-aromatic) |

Note: Data obtained from typical spectra of non-deuterated trans-stilbene and may vary slightly based on solvent and experimental conditions.[7][8]

Infrared (IR) Spectroscopy

The infrared spectrum of trans-Stilbene-D12 has been reported in the literature, providing valuable insights into its vibrational modes. The following table summarizes the key absorption bands.

IR Absorption Data for trans-Stilbene-D12 [9]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2280 | Medium | C-D Stretch (Aromatic) |

| 2260 | Medium | C-D Stretch (Aromatic) |

| 1570 | Strong | C=C Stretch (Aromatic Ring) |

| 1475 | Strong | C=C Stretch (Aromatic Ring) |

| 1435 | Strong | C=C Stretch (Aromatic Ring) |

| 1390 | Medium | C=C Stretch (Aromatic Ring) |

| 1068 | Strong | C-D In-plane Bend (Vinylic) |

| 857 | Strong | C-D Out-of-plane Bend |

| 830 | Strong | C-D Out-of-plane Bend |

| 795 | Strong | C-D Out-of-plane Bend |

| 670 | Strong | C-D Out-of-plane Bend |

| 520 | Medium | Ring Deformation |

Mass Spectrometry (MS)

Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₁₄D₁₂ |

| Molecular Weight | 192.32 g/mol [10] |

| Exact Mass | 192.169221334 Da[10] |

| Expected [M]⁺ Peak | m/z 192 |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

NMR Spectroscopy Protocol (for Deuterated Compounds)

-

Sample Preparation : Dissolve 5-25 mg of the deuterated compound in a suitable non-deuterated solvent (e.g., chloroform, acetone) in an NMR tube.[11] For highly deuterated compounds, a non-deuterated solvent can be used for ²H NMR.[2]

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum. The absence of signals corresponding to the deuterated positions confirms successful deuteration.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum. Observe the chemical shifts of the carbon atoms. Due to C-D coupling, the signals may appear as multiplets (e.g., triplets for CD, quintets for CD₂).

-

-

²H NMR Acquisition (Optional but Recommended) :

-

Data Processing : Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy Protocol (for Solid Samples)

-

Sample Preparation (KBr Pellet Method) :

-

Thoroughly grind 1-2 mg of the solid trans-Stilbene-D12 sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[12]

-

Transfer the finely ground powder to a pellet-pressing die.

-

Apply pressure (typically several tons) using a hydraulic press to form a thin, transparent pellet.[12]

-

-

Sample Preparation (Thin Solid Film Method) :

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder or a pure KBr pellet.

-

Place the sample pellet or film in the sample holder and acquire the sample spectrum.

-

The instrument records an interferogram, which is then Fourier-transformed to produce the infrared spectrum.

-

-

Data Analysis : The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). Identify the characteristic absorption bands and compare them to known data.

Mass Spectrometry (MS) Protocol (Electron Impact)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For a volatile solid like trans-stilbene, a direct insertion probe is commonly used.[14][15]

-

Ionization (Electron Impact - EI) :

-

Mass Analysis :

-

The newly formed ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

-

Detection :

-

The separated ions are detected, and their abundance is recorded.

-

-

Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The spectrum will show the molecular ion peak and various fragment ion peaks, which provide information about the structure of the molecule.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analyses.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 4. TRANS-STILBENE(103-30-0) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. rsc.org [rsc.org]

- 7. TRANS-STILBENE(103-30-0) 13C NMR [m.chemicalbook.com]

- 8. spectrabase.com [spectrabase.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. trans-Stilbene-D12 | C14H12 | CID 71739185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. NMR Sample Preparation [nmr.chem.umn.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. eng.uc.edu [eng.uc.edu]

- 14. as.uky.edu [as.uky.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Health and Safety of trans-Stilbene-D12

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of health and safety information for trans-Stilbene-D12. The data presented is primarily based on the non-deuterated analogue, trans-stilbene (CAS No. 103-30-0), as the toxicological and safety profiles are considered functionally equivalent for handling and safety purposes. Deuterium labeling does not significantly alter the chemical reactivity or biological hazards of the molecule in this context.[1] Users should always consult the most current Safety Data Sheet (SDS) from their supplier before handling this chemical and perform their own risk assessment.

Hazard Identification and Classification

trans-Stilbene is classified as a hazardous substance.[2] The primary hazards are acute oral toxicity, serious eye irritation, and significant environmental toxicity.[3][4][5][6]

GHS Classification Summary:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[4]

-

Hazardous to the Aquatic Environment, Acute Hazard (Category 1) & Long-term Hazard (Category 1/2): Very toxic to aquatic life with long-lasting effects.[2][6]

Hazard and Precautionary Statements

| Code | Statement | Reference |

| H302 | Harmful if swallowed. | [4][5] |

| H319 | Causes serious eye irritation. | [4][5] |

| H411/H413 | Toxic to aquatic life with long lasting effects. | [5] |

| P264 | Wash skin thoroughly after handling. | [4] |

| P270 | Do not eat, drink or smoke when using this product. | [4] |

| P273 | Avoid release to the environment. | [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [6] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [4][5] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [4] |

| P391 | Collect spillage. | [7] |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Toxicological and Physicochemical Data

Physical and Chemical Properties

trans-Stilbene-D12 is the deuterated form of trans-stilbene.[1] The physical properties are similar to the parent compound, which is a white to off-white crystalline solid at room temperature.[2][4][8]

| Property | Value | Reference |

| Molecular Formula | C₁₄D₁₂ | [9] |

| Molecular Weight | 192.32 g/mol | [9] |

| Appearance | White to off-white crystalline powder/solid | [2][4][10] |

| Melting Point | 122-125 °C (252-257 °F) | [8][11][12] |

| Boiling Point | 305-307 °C (581-585 °F) at 760 mmHg | [11][12] |

| Density | 0.97 g/cm³ at 25 °C | [12] |

| Solubility | Insoluble in water. Soluble in alcohol, ether, and benzene. | [2][4][12] |

| log Kow (Octanol/Water Partition Coefficient) | 4.271 - 4.81 | [11] |

Toxicological Data

The primary route of acute toxicity is ingestion. It can also cause irritation to the skin and respiratory system.[2][5][10] Chronic exposure may lead to asthma-like symptoms, and there is a possible risk of impaired fertility based on animal data.[2][4][13]

| Test | Species | Route | Value | Reference |

| LD50 | Mouse | Oral | 920 mg/kg | [2][10][14] |

| LD50 | Mouse | Intraperitoneal | 6050 - 6500 mg/kg | [2][14] |

| TDLo | Rat | Oral | 1400 mg/kg (male, 4 weeks prior to mating) | [13] |

Experimental Protocols

Detailed, non-proprietary experimental protocols for the toxicological assessment of trans-Stilbene-D12 are not available in the public domain. The toxicological data cited in safety data sheets, such as LD50 values, are typically generated following standardized, internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) for the testing of chemicals.

General Methodology for Acute Oral Toxicity (OECD 423):

-

Animal Selection: A small number of animals (typically rodents, e.g., mice or rats) are used.

-

Dosing: The substance is administered in a stepwise procedure using defined dose levels. A single animal is dosed, and the outcome is observed.

-

Observation: The animal is observed for signs of toxicity and mortality over a set period (e.g., 14 days).

-

Endpoint: The LD50 value is determined based on the dose at which 50% of the test animals are expected to die.

Visualized Workflows and Relationships

Handling, Storage, and Emergency Procedures

Safe Handling and Personal Protection

Safe handling is critical to minimize exposure risk.

-

Engineering Controls: Use in a well-ventilated area, preferably in a fume hood. Ensure eyewash stations and safety showers are readily accessible.[10][15]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or glasses with side shields.[2][15]

-

Skin Protection: Wear chemical-resistant gloves (e.g., PVC, nitrile rubber).[2] A lab coat or overalls and an apron should be used.[2]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA-approved particulate respirator.[2][3]

-

-

General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][4] Avoid generating dust.[2]

Storage Requirements

Proper storage ensures chemical stability and safety.

-

Conditions: Store in a cool, dry, well-ventilated place away from direct sunlight and ignition sources.[4][13] Keep containers tightly closed.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents, halogens, moisture, and heat.[2][4][10] The compound is considered an endothermic substance and may decompose violently or explosively on contact with certain other substances.[2]

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Ingestion | Rinse mouth with water. Call a POISON CENTER or physician immediately. Do not induce vomiting. | [3][13][15] |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. | [2][3][15] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. | [2][3][15] |

| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding eyelids apart. Remove contact lenses if present and easy to do. Seek medical attention. | [2][3][4] |

Fire-Fighting Measures

-

Extinguishing Media: Use dry chemical powder, alcohol-resistant foam, carbon dioxide (CO2), or water spray.[2][3][15]

-

Specific Hazards: The material is a combustible solid.[2] Dusts may form an explosive mixture with air.[2] Thermal decomposition can produce toxic fumes, including carbon monoxide (CO) and carbon dioxide (CO2).[3][13][15]

-

Protective Equipment: Firefighters should wear full protective gear and a self-contained breathing apparatus (SCBA).[3][15]

Accidental Release Measures

-

Personal Precautions: Avoid all personal contact, including inhalation of dust.[2] Wear the recommended PPE.[10]

-

Minor Spills: Remove ignition sources.[2] Use dry cleanup procedures to avoid generating dust.[2] Dampen the solid material with a solvent like toluene before sweeping it up.[16] Place in a suitable, labeled container for disposal.[2]

-

Major Spills: Evacuate the area.[2] Alert emergency responders and contain the spillage to prevent environmental release.[2] Isolate the spill area (at least 25 meters for solids).[16]

Disposal and Ecological Information

-

Disposal: This material and its container must be disposed of as hazardous waste.[2] All waste must be handled in accordance with local, state, and federal regulations.[2] Do not allow the product to enter drains or waterways.[10]

-

Ecological Hazards: trans-Stilbene is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment.[2][4][15] It is classified as an environmentally hazardous substance.[6] Avoid release to the environment.[2]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. datasheets.scbt.com [datasheets.scbt.com]

- 3. durhamtech.edu [durhamtech.edu]

- 4. trans-Stilbene SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 5. gustavus.edu [gustavus.edu]

- 6. astechireland.ie [astechireland.ie]

- 7. merckmillipore.com [merckmillipore.com]

- 8. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 9. trans-Stilbene-D12 | C14H12 | CID 71739185 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. trans-Stilbene | C14H12 | CID 638088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. TRANS-STILBENE | 103-30-0 [chemicalbook.com]

- 13. cloudfront.zoro.com [cloudfront.zoro.com]

- 14. trans-Stilbene ((E)-Stilbene) | Fluorescent Dye | 103-30-0 | Invivochem [invivochem.com]

- 15. fishersci.com [fishersci.com]

- 16. TRANS-STILBENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

Methodological & Application

Application Note: High-Throughput Quantification of trans-Resveratrol in Plasma using LC-MS with trans-Stilbene-D12 as an Internal Standard

Abstract

This application note presents a robust and sensitive liquid chromatography-mass spectrometry (LC-MS) method for the quantitative analysis of trans-resveratrol in plasma samples. To ensure accuracy and precision, trans-stilbene-d12 is employed as an internal standard (IS). The protocol outlines a straightforward protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using tandem mass spectrometry. This method is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, metabolism research, and quality control of products containing resveratrol.

Introduction

trans-Resveratrol (3,5,4'-trihydroxy-trans-stilbene) is a naturally occurring polyphenol found in various plants, including grapes, berries, and peanuts. It has garnered significant scientific interest due to its potential antioxidant, anti-inflammatory, and cardioprotective properties. Accurate quantification of resveratrol in biological matrices is crucial for understanding its bioavailability, metabolism, and efficacy in preclinical and clinical studies.

The use of a stable isotope-labeled internal standard is the gold standard in quantitative LC-MS analysis, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects.[1] trans-Stilbene-d12, a deuterated analog of the core stilbene structure, is an ideal internal standard for the analysis of resveratrol due to its similar chemical and physical properties, ensuring co-elution and comparable ionization efficiency.[1] This application note provides a detailed protocol for the sample preparation, LC-MS analysis, and data processing for the quantification of trans-resveratrol in plasma.

Physicochemical Properties

A summary of the key physicochemical properties of the analyte and the internal standard is provided in the table below.

| Property | trans-Resveratrol | trans-Stilbene-D12 |

| Chemical Formula | C₁₄H₁₂O₃ | C₁₄D₁₂ |

| Molecular Weight | 228.24 g/mol | 192.32 g/mol [2] |

| Structure | ||

| IUPAC Name | (E)-5-(4-hydroxystyryl)benzene-1,3-diol | 1,2,3,4,5-pentadeuterio-6-[(E)-1,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)ethenyl]benzene[2] |

Experimental Protocols

Materials and Reagents

-

trans-Resveratrol (≥99% purity)

-

trans-Stilbene-D12 (≥98% isotopic purity)[2]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid (≥98%)

-

Blank plasma (human, rat, or mouse)

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve trans-resveratrol and trans-stilbene-d12 in methanol to prepare individual 1 mg/mL stock solutions.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of trans-resveratrol by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water.

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the trans-stilbene-d12 primary stock solution with methanol to a final concentration of 100 ng/mL.

-

Sample Preparation (Protein Precipitation)

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL trans-stilbene-d12 internal standard working solution to each tube (final concentration of 10 ng/mL).

-

Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex the tubes for 1 minute.

-

Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of 50:50 (v/v) methanol:water.

-

Vortex briefly and transfer to an autosampler vial for LC-MS analysis.

Caption: A streamlined workflow for plasma sample preparation using protein precipitation.

LC-MS Method

The chromatographic separation is performed on a C18 reversed-phase column, and the detection is carried out using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

| Parameter | Condition |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min: 20% B; 0.5-3.0 min: 20-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-20% B; 4.1-5.0 min: 20% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Sciex Triple Quad 6500+ or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temp. | 550°C |

| IonSpray Voltage | -4500 V |

| Curtain Gas | 35 psi |

| Collision Gas | 9 psi |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| trans-Resveratrol | 227.1 | 185.1 | -20 |

| 227.1 | 143.1 | -25 | |

| trans-Stilbene-D12 | 191.2 | 114.1 | -30 |

| 191.2 | 89.1 | -40 |

Data Analysis and Quantitative Results

The quantification of trans-resveratrol is based on the ratio of the peak area of the analyte to the peak area of the internal standard (trans-stilbene-d12). A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibration standards. The concentration of trans-resveratrol in the unknown samples is then determined from the linear regression of the calibration curve.

Method Validation Summary

The following table summarizes the typical performance characteristics of this method.

| Validation Parameter | Result |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 10% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | 85 - 105% |

Signaling Pathways and Logical Relationships

The use of an internal standard is a critical component of the logic for accurate quantification in LC-MS. The following diagram illustrates this relationship.

Caption: The logical flow for calculating analyte concentration using an internal standard.

Conclusion

This application note provides a detailed and robust LC-MS method for the quantification of trans-resveratrol in plasma using trans-stilbene-d12 as an internal standard. The simple and efficient protein precipitation sample preparation, combined with a rapid and sensitive LC-MS/MS analysis, makes this method well-suited for high-throughput applications in various research and development settings. The use of a deuterated internal standard ensures high accuracy and precision, leading to reliable and reproducible results.

References

Application Notes and Protocols for the Solution Growth of Deuterated trans-Stilbene Crystals

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and solution-based crystal growth of deuterated trans-stilbene (stilbene-d12). This material is of significant interest for applications in fast neutron detection and spectroscopy.

Application Notes

Deuterated trans-stilbene (stilbene-d12) single crystals are highly valued for their excellent scintillation properties, particularly their superior pulse shape discrimination (PSD) capabilities for differentiating between neutron and gamma radiation. Unlike their hydrogenated counterparts, deuterated organic scintillators allow for neutron spectroscopy without the need for time-of-flight measurements, enabling more compact and versatile detector designs.[1][2] The solution growth method, particularly the temperature reduction technique, has proven effective in producing large, high-optical-quality stilbene-d12 crystals, overcoming challenges associated with traditional melt growth techniques.[3]

The primary application for these crystals is in the field of nuclear science and technology, specifically for fast neutron detection and spectroscopy in areas such as nuclear non-proliferation, radiation protection, and nuclear reaction studies.[1][2] The improved PSD performance of stilbene-d12 makes it an excellent candidate for detectors operating in mixed radiation fields with a strong gamma-ray background.[1]

Experimental Protocols

Protocol 1: Synthesis of Deuterated trans-Stilbene (stilbene-d12) Powder

This protocol describes the synthesis of the stilbene-d12 starting material via styrene metathesis.

Materials:

-

Octadeuterostyrene (styrene-d8, C6D5CD=CD2) with a deuteration level of ≥98 atom %

-

Grubbs' Catalyst™ 2nd Generation

-

Anhydrous toluene

-

Standard laboratory glassware for organic synthesis (round bottom flask, condenser, etc.)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

-

In a round bottom flask under an inert atmosphere, dissolve octadeuterostyrene in anhydrous toluene. A 2:1 volume ratio of styrene-d8 to toluene can be used.

-

Add Grubbs' Catalyst™ 2nd Generation to the solution.

-

The reaction mixture is then processed to isolate the stilbene-d12 product.

-

The synthesized stilbene-d12 powder should be characterized to confirm its molecular structure and isotopic enrichment. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray Diffraction (XRD), and Photoluminescence (PL) spectroscopy are recommended.[2]

Protocol 2: Solution Growth of Deuterated trans-Stilbene (stilbene-d12) Single Crystals

This protocol details the temperature reduction method for growing stilbene-d12 single crystals from an anisole solution.

Equipment:

-

0.5 L crystallizer with a temperature controller

-

Reversibly rotating crystal holder (e.g., platform rotating at 20 rpm)

-

Seed crystal of deuterated trans-stilbene

-

Filtration apparatus

Materials:

-

Synthesized deuterated trans-stilbene (stilbene-d12) powder

-

Anhydrous anisole

Procedure:

-

Solution Preparation:

-

Prepare a saturated solution of stilbene-d12 in anhydrous anisole at approximately 50°C.

-

Filter the solution to remove any particulate matter.

-

Transfer the filtered solution to the 0.5 L crystallizer.

-

-

Solution Stabilization:

-

Heat the solution to approximately 65°C and maintain this temperature for 12 hours to ensure the dissolution of any microcrystals.

-

-

Seed Introduction:

-

Cool the solution to the seed-loading temperature of 57°C.

-

Mount a small, high-quality seed crystal of stilbene-d12 onto the crystal holder.

-

Introduce the seeded holder into the solution.

-

-

Crystal Growth:

-

Slowly cool the solution to a temperature approximately 0.3°C to 0.5°C above the saturation temperature.

-

Initiate a slow cooling ramp of 0.1°C to 0.2°C per day to promote controlled crystal growth.

-

Maintain a constant rotation of the crystal holder (e.g., 20 rpm) to ensure uniform growth.

-

-

Crystal Harvesting:

-

Once the crystal has reached the desired size, carefully remove it from the solution.

-

Allow the crystal to cool to room temperature slowly to avoid thermal shock and cracking.

-

Data Presentation

The following tables summarize key quantitative data for deuterated and regular trans-stilbene.

| Property | Deuterated trans-Stilbene (stilbene-d12) | Regular trans-Stilbene (stilbene-h12) | Reference |

| Melting Point Range | 123.8°C – 125.9°C | 124.0°C – 126.1°C | [2] |

Mandatory Visualizations

Caption: Workflow for the synthesis and solution growth of deuterated trans-stilbene crystals.

Caption: Logical relationship of key factors influencing the quality of grown crystals.

References

Application Notes and Protocols for trans-Stilbene-D12 in Fast Neutron Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated trans-stilbene (trans-Stilbene-D12) is an advanced organic scintillator crystal demonstrating significant advantages for fast neutron detection and spectroscopy.[1][2] Its unique properties, including excellent pulse shape discrimination (PSD) and a predictable light output response, make it a superior alternative to traditional hydrogen-based scintillators in various applications, including nuclear non-proliferation, radiation protection, and fundamental nuclear physics research.[3][4][5] This document provides detailed application notes and experimental protocols for the effective utilization of trans-Stilbene-D12.

Developed through solution-based crystal growth techniques, trans-Stilbene-D12 is a non-hygroscopic and air-stable material, offering practical advantages over commonly used liquid scintillators.[6] Its primary mechanism for fast neutron detection is through elastic scattering on deuterium nuclei. A key feature of this interaction is its non-isotropic nature, leading to a peak-like structure in the light output response corresponding to the maximum energy deposited by deuteron recoils.[3] This characteristic enables direct neutron spectroscopy without the need for time-of-flight (TOF) measurements, a significant advantage in many experimental contexts.[2][3][5]

Key Performance Characteristics

Trans-Stilbene-D12 exhibits several key performance characteristics that make it a highly effective scintillator for fast neutron detection. These properties have been experimentally characterized and are summarized below.

Light Output Response

The light output of trans-Stilbene-D12 in response to neutron and alpha particle interactions has been characterized across a range of energies.[7][8] This response is crucial for calibrating the detector and for unfolding the energy spectrum of incident neutrons.

| Particle | Energy Range | Characterization Method | Reference |

| Neutrons | 0.5 - 14.1 MeV | Coincidence neutron scattering system with a D-T source | [7][8] |

| Neutrons | 0.8 - 4.4 MeV | Time-of-Flight (TOF) with a 252Cf source | [3][4] |

| Alpha Particles | 5 - 6 MeV | Multiple alpha sources | [7][8] |

Pulse Shape Discrimination (PSD)

A critical feature of trans-Stilbene-D12 is its excellent capability to discriminate between signals produced by neutrons and gamma rays based on the shape of the scintillation pulse.[2][6] This allows for the effective rejection of gamma-ray backgrounds, which are often present in neutron measurement environments. The PSD performance of trans-Stilbene-D12 has been shown to be noticeably better than that of regular ¹H-stilbene.[2][6] For instance, in one study using a 239PuBe source, the gamma-ray peak in the PSD distribution was centered at a tail-to-total ratio of 0.17, while the neutron peak was centered at 0.31, indicating clear separation.[4]

Detection Efficiency

The intrinsic efficiency of a trans-Stilbene-D12 detector for 14.1 MeV neutrons has been experimentally measured to be 55% ± 1%.[9] This measurement was found to be in good agreement with a simulated efficiency of 56% ± 0.004%.[9]

Light Output Anisotropy

The crystal structure of trans-stilbene results in an anisotropy in the light output, which is dependent on the direction of the recoiling charged particle relative to the crystal axes.[1] For deuterated stilbene, the light emission is greater when the neutron beam direction is parallel to the b-axis in the a-b crystal plane.[7][8] Characterization of this anisotropy is important for accurate spectroscopy, especially in directional neutron fields. Studies have shown a distinct anisotropy along the a, b, and c' axes, with the a-axis being the brightest, and the b and c' axes showing approximately 3% and 20%–35% lower light output, respectively.[1]

Experimental Protocols

Protocol 1: Characterization of Neutron Light Output Response using Time-of-Flight (TOF)

This protocol describes the experimental setup and procedure for characterizing the neutron light output response of a trans-Stilbene-D12 crystal using the TOF technique.[3][4]

Objective: To determine the relationship between the energy of incident neutrons and the corresponding light output from the scintillator.

Materials:

-

trans-Stilbene-D12 crystal coupled to a photomultiplier tube (PMT)

-

252Cf spontaneous fission source

-

A "start" detector (e.g., a fast liquid scintillator like EJ-309) for detecting fission gamma rays

-

Digital data acquisition system (e.g., a high-speed digitizer)

-

Shielding materials (e.g., lead for gamma rays, polyethylene for neutrons)

-

Shadow bar (e.g., polyethylene cylinder)

Procedure:

-

Experimental Setup:

-

Position the 252Cf source, the "start" detector, and the trans-Stilbene-D12 ("stop") detector in a low-scatter environment. A typical distance between the source and the stilbene detector is 1 to 2 meters.[3]

-

Place the "start" detector in close proximity to the 252Cf source to detect the prompt gamma rays emitted during fission.

-

Ensure the data acquisition system is configured to record the waveforms from both detectors with high temporal resolution.

-

-

Data Acquisition:

-

Initiate data acquisition. The detection of a gamma ray in the "start" detector provides the "start" time for the TOF measurement.

-

The subsequent detection of a neutron in the trans-Stilbene-D12 detector provides the "stop" time.

-

Record the full waveforms for each event in both detectors.

-

-

Pulse Shape Discrimination (PSD):

-

Apply a digital charge integration PSD algorithm to the waveforms from the trans-Stilbene-D12 detector to distinguish neutron events from gamma-ray events.[10]

-

This involves integrating the charge in the "tail" of the pulse and dividing it by the total integrated charge.

-

-

Time-of-Flight Calculation:

-

For each coincident event (a start signal followed by a neutron stop signal), calculate the neutron's time of flight.

-

The neutron energy (E) can then be calculated from its TOF and the known flight path distance (d).

-

-

Light Output Calibration:

-

The light output for each neutron event is determined from the integrated charge of the recorded pulse.

-

Correlate the calculated neutron energy with the measured light output to generate the light output response function.

-

-

Background Subtraction:

-

Perform a separate measurement with a shadow bar placed between the source and the stilbene detector to block the direct neutron path.

-

Subtract the data from the shadow bar measurement from the initial "bare" measurement to remove contributions from scattered neutrons and other background radiation.[3]

-